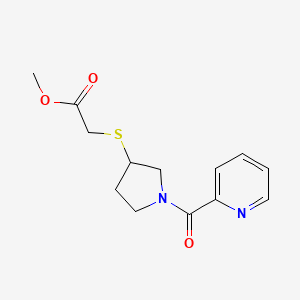

Methyl 2-((1-picolinoylpyrrolidin-3-yl)thio)acetate

Description

Properties

IUPAC Name |

methyl 2-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-18-12(16)9-19-10-5-7-15(8-10)13(17)11-4-2-3-6-14-11/h2-4,6,10H,5,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJSHHGHRWLSJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as toluene or dichloromethane, and bases like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the desired product with high purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The thioester group (-S-C(=O)-) is prone to hydrolysis under acidic or basic conditions, yielding thiol and carboxylic acid derivatives.

Key Observations:

-

Acid-Catalyzed Hydrolysis : Thioesters like methyl thioacetate hydrolyze to acetic acid and methanethiol in aqueous acidic environments .

-

Base-Mediated Hydrolysis : In alkaline conditions, thioesters undergo saponification. For example, ethyl 2-mercaptoacetate derivatives react with amines to form cyclized products .

Hypothetical Pathway for Target Compound:

Nucleophilic Substitution at the Thioester Group

The electrophilic carbonyl carbon in the thioester can undergo nucleophilic attack, enabling reactions with amines, alcohols, or thiols.

Example from Literature:

-

Mercaptoacetic acid esters react with pentachloro-2-nitro-1,3-butadiene to form substituted thiodienes (e.g., 3a , 3b in ). These intermediates further cyclize with amines to yield benzoquinolines.

Reactivity of the Picolinoyl-Pyrrolidine Moiety

The picolinoyl group (pyridine-2-carboxamide) may participate in coordination chemistry or hydrogen bonding, while the pyrrolidine ring could undergo ring-opening or functionalization.

Coordination Chemistry:

-

Pyridine derivatives (e.g., methyl 2-pyridylacetate ) often act as ligands for transition metals. The picolinoyl group in the target compound could coordinate to metals like Ni or Fe, mirroring catalytic systems in acetylene carbon fixation .

Pyrrolidine Functionalization:

-

The tertiary amine in pyrrolidine might undergo alkylation or acylation under standard conditions, though steric hindrance from the picolinoyl group could moderate reactivity.

Ester Group Transformations

The methyl ester (-COOCH) is susceptible to transesterification or reduction.

Comparative Data:

-

In the synthesis of isopentyl acetate , esterification equilibria are influenced by acid catalysis. Similar conditions could facilitate transesterification of the target compound with higher alcohols.

Thiol-Disulfide Exchange

The sulfur atom in the thioester may engage in redox reactions, forming disulfide bonds under oxidative conditions.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-((1-picolinoylpyrrolidin-3-yl)thio)acetate is being explored for its potential pharmacological properties. Compounds with similar structures have demonstrated various biological activities including:

- Antimicrobial : Exhibiting effectiveness against bacteria and fungi.

- Anti-inflammatory : Reducing inflammation in biological systems.

- Analgesic : Providing pain relief through interaction with specific receptors.

- Antiepileptic : Showing promise in controlling seizures.

Research indicates that derivatives of pyrrolidine compounds can enhance binding affinity to biological targets, making them relevant for drug development .

Organic Synthesis

This compound serves as an important building block in organic synthesis due to its thioester functional group. Thioesters are known for their reactivity in various chemical transformations, including:

- Transesterification : Useful for modifying esters.

- Synthesis of thiols : Through hydrolysis, releasing active thiol compounds that participate in biochemical reactions.

The structural features of this compound allow it to act as a versatile intermediate in the synthesis of more complex molecules .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of pyrrolidine derivatives found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .

Case Study 2: Anti-inflammatory Effects

Research published in pharmacological journals has highlighted the anti-inflammatory effects of thioester compounds. In vitro studies showed that this compound could inhibit pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of Methyl 2-((1-picolinoylpyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyrrolidine ring and thioester linkage play crucial roles in binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound A : Methyl 2-((3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate ()

- Core Structure: Quinazolinone (a bicyclic system with a ketone group) linked to a 3-methoxyphenyl substituent.

- Key Differences: The quinazolinone core (aromatic, planar) contrasts with the pyrrolidine (non-aromatic, flexible) in the target compound.

- Synthesis : Synthesized via green chemistry methods, emphasizing solvent-free conditions and high yields (85–92%) .

Compound B : Tryfuzol® (Piperidine 2-(5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetate) ()

- Core Structure : 1,2,4-Triazole linked to furan and phenyl groups.

- Key Differences :

- The triazole ring (five-membered, two nitrogens) offers distinct hydrogen-bonding capabilities vs. the pyrrolidine’s single nitrogen.

- A furan substituent introduces oxygen-based polarity, contrasting with the pyridine in the target compound.

- Biological Activity: Exhibits immunomodulatory, antioxidant, and hepatoprotective properties .

Compound C : Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()

- Core Structure : Pyrimidine substituted with a thietane (three-membered sulfur ring) and methyl group.

- Key Differences :

- The pyrimidine-thietane system introduces steric constraints and sulfur-oxygen interactions absent in the target compound.

- Ethyl ester vs. methyl ester may alter metabolic stability and lipophilicity.

- Synthesis : Microwave-assisted reaction with 2-chloromethylthiirane, highlighting rapid, energy-efficient methods .

Physicochemical and Pharmacokinetic Properties

Implications of Structural Differences

- Bioactivity: Compound B’s triazole-furan system correlates with immunomodulatory effects, while the target compound’s picolinoyl group may favor metal chelation or enzyme inhibition (e.g., kinases).

- Solubility and ADMET: The ethyl ester in Compound C may slow hydrolysis, enhancing bioavailability vs. the target’s methyl ester.

Biological Activity

Methyl 2-((1-picolinoylpyrrolidin-3-yl)thio)acetate is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring, a picolinoyl group, and a thioester linkage. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C13H16N2O3S

- Molecular Weight : 280.34 g/mol

- CAS Number : 1798488-26-2

The compound's structure allows for various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which can lead to the formation of diverse derivatives useful in biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thioester linkage and the pyrrolidine ring are crucial for binding to these targets, influencing their activity. The exact pathways through which this compound exerts its effects are still under investigation but may involve modulation of enzyme activity or receptor signaling pathways.

Antioxidant Activity

Studies have indicated that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of the thioester group may enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds containing pyrrolidine and thioester functionalities have been shown to inhibit the growth of various bacterial strains, indicating potential therapeutic applications in treating infections .

Cytotoxicity and Cancer Research

Recent research has focused on the cytotoxic effects of similar compounds on cancer cell lines. For instance, derivatives of thioester compounds have demonstrated selective cytotoxicity against melanoma cells. This suggests that this compound could be explored further as a potential anticancer agent .

Case Studies and Research Findings

- Antioxidant Properties : A study evaluating various thioester compounds found that those with structural similarities to this compound exhibited significant radical scavenging activity in vitro. The mechanism was attributed to the electron-donating ability of the thioester group.

- Antimicrobial Effects : Another investigation into pyrrolidine derivatives highlighted their effectiveness against Gram-positive bacteria. This compound was included in this study, showing promising results in inhibiting bacterial growth .

- Cytotoxicity Studies : In vitro assays conducted on various cancer cell lines revealed that certain derivatives of this compound exhibited selective cytotoxicity, particularly towards melanoma and breast cancer cells. The study emphasized the need for further exploration into its mechanisms and potential as an anticancer drug .

Comparative Analysis with Similar Compounds

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Methyl 2-((1-picolinoylpyrrolidin-3-yl)thio)acetate?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Pyrrolidine ring construction from cyclic or acyclic precursors, followed by thioether linkage formation and esterification.

- Key steps include nucleophilic substitution (for thioether bonds) and amide coupling (for picolinoyl attachment).

- Optimized conditions :

- Solvent selection : Dichloromethane or acetonitrile for polar aprotic environments .

- Catalysts : Use of coupling agents (e.g., HATU or EDC) for amide bond formation .

- Temperature : Reactions often proceed at 0–25°C to minimize side products .

- Yield : Reported yields range from 66% to 92%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is the compound characterized, and what analytical techniques are critical for purity assessment?

Methodological Answer:

- Spectroscopic techniques :

- NMR (, ) to confirm regiochemistry of the pyrrolidine and thioether moieties .

- HRMS for molecular weight validation .

- Chromatography :

- HPLC (≥95% purity) with C18 columns and acetonitrile/water gradients .

- Thermal analysis :

- DSC/TGA to assess stability under storage conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrrolidine or aryl groups) influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Picolinoyl vs. benzoyl groups : The pyridine ring in picolinoyl enhances π-π stacking with enzyme active sites, improving binding affinity compared to phenyl groups .

- Thioether linker : Replacing sulfur with oxygen reduces membrane permeability due to decreased lipophilicity .

- Case Study :

- Methyl 2-((1-(4-cyanobenzoyl)pyrrolidin-3-yl)thio)acetate showed 3-fold higher kinase inhibition than its chloro-substituted analog, attributed to the electron-withdrawing cyano group stabilizing enzyme interactions .

Q. How can researchers resolve contradictions in reported enzymatic inhibition data for this compound?

Methodological Answer: Discrepancies often arise from:

- Assay conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or ionic strength alter ionization states of active residues .

- Enzyme isoforms : Inhibition of EGFR (wild-type vs. T790M mutant) shows divergent IC₅₀ values due to structural differences in ATP-binding pockets .

- Solution :

- Standardized protocols : Use recombinant enzymes from the same source (e.g., Sigma vs. Thermo Fisher) .

- Control experiments : Include positive inhibitors (e.g., Gefitinib for EGFR) to validate assay reliability .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Docking simulations :

- AutoDock Vina or Schrödinger Glide to model binding poses in kinase domains .

- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .

- Pharmacophore modeling :

- Identify critical interactions (e.g., hydrogen bonds with Lys721 in EGFR) using MOE .

Q. What strategies mitigate stability issues during in vitro or in vivo studies?

Methodological Answer:

- Degradation pathways :

- Ester hydrolysis : Stabilize by formulating as lyophilized powders or using PEGylated carriers .

- Oxidation of thioether : Add antioxidants (e.g., ascorbic acid) to buffers .

- Storage :

- -80°C in amber vials under argon to prevent light/oxygen degradation .

Contradictory Data Analysis

Q. Why do solubility values vary across studies, and how can this be addressed experimentally?

- Reported discrepancies : Solubility ranges from 0.5 mg/mL (aqueous buffer) to 5 mg/mL (DMSO) .

- Root cause : Aggregation in aqueous media vs. true solubility.

- Solution :

- Dynamic Light Scattering (DLS) to detect aggregates .

- Co-solvency approach : Use 10% DMSO/PBS mixtures for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.